molecular formula C13H6ClF3O2 B6404373 2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261902-65-1

2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404373
CAS No.: 1261902-65-1
M. Wt: 286.63 g/mol
InChI Key: FHIBFOYJORRCRE-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C13H6ClF3O2 It is a derivative of benzoic acid, featuring a chloro group at the second position and a trifluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid in Suzuki–Miyaura coupling.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Could be explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid depends on the specific application. In the context of Suzuki–Miyaura coupling, the mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond.

    Transmetalation: The aryl group from the boronic acid is transferred to the palladium.

    Reductive Elimination: The two aryl groups are coupled, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the trifluorophenyl group.

    4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid: Similar structure but with the chloro and trifluorophenyl groups in different positions.

Uniqueness

2-Chloro-4-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both a chloro group and a trifluorophenyl group, which can impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O2/c14-9-3-6(1-2-8(9)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIBFOYJORRCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690574
Record name 3-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-65-1
Record name 3-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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